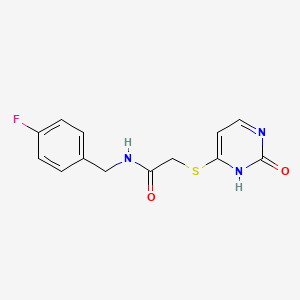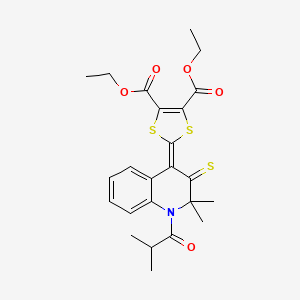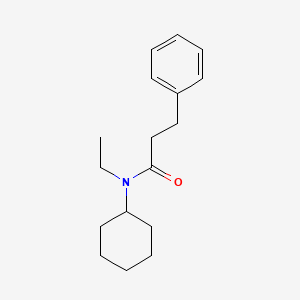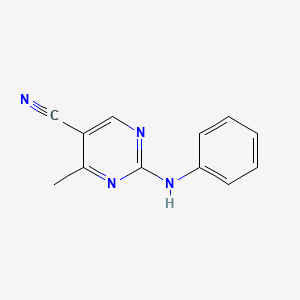![molecular formula C21H15FN2O2 B11032104 N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide](/img/structure/B11032104.png)
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-フルオロフェニル)-1,3-ベンゾオキサゾール-5-イル]-2-メチルベンゾアミドは、ベンゾオキサゾール環とフルオロフェニル基が縮合し、メチルベンゾアミド部分を含むというユニークな構造を持つ合成有機化合物です。
製造方法
合成ルートと反応条件
N-[2-(2-フルオロフェニル)-1,3-ベンゾオキサゾール-5-イル]-2-メチルベンゾアミドの合成には、一般的に以下の手順が含まれます。
-
ベンゾオキサゾール環の形成: : 初期段階では、脱水条件下で2-アミノフェノールと2-フルオロ安息香酸を環化させます。多くの場合、ポリリン酸やオキシ塩化リンなどの試薬を使用します。これにより、2-(2-フルオロフェニル)-1,3-ベンゾオキサゾール中間体が生成されます。
-
アミド化反応: : 次に、この中間体をトリエチルアミンやピリジンなどの塩基存在下で2-メチルベンゾイルクロリドと反応させると、最終生成物であるN-[2-(2-フルオロフェニル)-1,3-ベンゾオキサゾール-5-イル]-2-メチルベンゾアミドが生成されます。
工業的製造方法
この化合物の工業的生産は、収率と純度を高く保つために、上記の合成ルートを最適化することが考えられます。これには、環化段階に連続フロー反応器を使用したり、アミド化反応に自動システムを使用して、効率とスケーラビリティを高めたりすることが含まれます。
化学反応解析
反応の種類
N-[2-(2-フルオロフェニル)-1,3-ベンゾオキサゾール-5-イル]-2-メチルベンゾアミドは、以下を含むさまざまな化学反応を起こす可能性があります。
-
酸化: : 過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤を使用して、この化合物を酸化することができます。これにより、カルボン酸誘導体が生成される可能性があります。
-
還元: : 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用すると、アミド基をアミンに変換することができます。
-
置換: : フルオロフェニル基は、特にナトリウムメトキシドなどの強い求核剤の影響下では、求核性芳香族置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 乾燥エーテル中の水素化リチウムアルミニウム。
置換: メタノール中のナトリウムメトキシド。
生成される主な生成物
酸化: カルボン酸誘導体。
還元: アミン。
置換: 置換ベンゾオキサゾール誘導体。
科学研究への応用
N-[2-(2-フルオロフェニル)-1,3-ベンゾオキサゾール-5-イル]-2-メチルベンゾアミドは、科学研究においていくつかの応用があります。
-
医薬品化学: : 神経疾患やがんの治療薬の開発において、新しい医薬フォアファーマコフォアとしての可能性が研究されています。
-
材料科学: : この化合物のユニークな構造は、有機半導体や発光ダイオード(LED)での使用に適しています。
-
化学研究: : ベンゾオキサゾール誘導体の反応性とそのさまざまな試薬との相互作用を研究するためのモデル化合物として役立ちます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide typically involves the following steps:
-
Formation of the Benzoxazole Ring: : The initial step involves the cyclization of 2-aminophenol with 2-fluorobenzoic acid under dehydrating conditions, often using reagents like polyphosphoric acid or phosphorus oxychloride. This forms the 2-(2-fluorophenyl)-1,3-benzoxazole intermediate.
-
Amidation Reaction: : The intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base such as triethylamine or pyridine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and automated systems for the amidation reaction to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.
-
Reduction: : Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.
-
Substitution: : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amines.
Substitution: Substituted benzoxazole derivatives.
科学的研究の応用
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide has several applications in scientific research:
-
Medicinal Chemistry: : It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
-
Materials Science: : The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
-
Chemical Research: : It serves as a model compound for studying the reactivity of benzoxazole derivatives and their interactions with various reagents.
作用機序
N-[2-(2-フルオロフェニル)-1,3-ベンゾオキサゾール-5-イル]-2-メチルベンゾアミドがその効果を発揮するメカニズムは、その用途によって異なります。
薬理作用: 医薬品化学では、特定の酵素や受容体に相互作用し、その活性を調節する可能性があります。フルオロフェニル基は、特定の生物学的標的に対する結合親和性と特異性を高める可能性があります。
材料科学: 電子機器の用途では、この化合物の共役系により、電荷が効率的に移動するため、有機電子デバイスに使用できます。
類似化合物の比較
類似化合物
- N-[2-(2-クロロフェニル)-1,3-ベンゾオキサゾール-5-イル]-2-メチルベンゾアミド
- N-[2-(2-ブロモフェニル)-1,3-ベンゾオキサゾール-5-イル]-2-メチルベンゾアミド
- N-[2-(2-メチルフェニル)-1,3-ベンゾオキサゾール-5-イル]-2-メチルベンゾアミド
ユニークさ
N-[2-(2-フルオロフェニル)-1,3-ベンゾオキサゾール-5-イル]-2-メチルベンゾアミドは、フッ素原子の存在によりユニークです。フッ素原子は、化合物の化学反応性と生物活性を大きく左右する可能性があります。フッ素原子は、化合物の代謝安定性を高め、生物学的標的との結合相互作用を改善する可能性があるため、創薬やその他の用途において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide
- N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide
- N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide
Uniqueness
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding interactions with biological targets, making it a valuable compound in drug design and other applications.
特性
分子式 |
C21H15FN2O2 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide |
InChI |
InChI=1S/C21H15FN2O2/c1-13-6-2-3-7-15(13)20(25)23-14-10-11-19-18(12-14)24-21(26-19)16-8-4-5-9-17(16)22/h2-12H,1H3,(H,23,25) |
InChIキー |
PYRFRKFORZOXNM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{4-[2-(4-Chlorophenoxy)ethyl]piperazino}-2-propen-1-one](/img/structure/B11032025.png)
![N-{3-Methyl-4-oxo-3H4H5H6H7H8H9H-cyclohepta[D]pyrimidin-7-YL}prop-2-enamide](/img/structure/B11032030.png)


![2-[(4,8-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol](/img/structure/B11032047.png)
![tetramethyl 2',7',7'-trimethyl-4',5'-dioxo-4',5'-dihydro-7'H-spiro[1,3-dithiole-2,11'-pyrrolo[3,2,1-ij]thiopyrano[2,3-c]quinoline]-4,5,9',10'-tetracarboxylate](/img/structure/B11032055.png)
![N~1~-Allyl-2-[4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-1-hydrazinecarbothioamide](/img/structure/B11032058.png)

![2-(10-amino-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B11032074.png)
![1-[(4-Fluorophenyl)imino]-8-methoxy-4,4-dimethyl-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B11032078.png)
![1-[(2-Methoxyanilino)methylene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11032081.png)
![N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-4-(pyrimidin-2-ylamino)butanamide](/img/structure/B11032106.png)
![(1E)-1-[(3,5-dimethylphenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11032112.png)

